4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(2,4-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNHHPQGSKRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a phenol backbone with a chlorine atom at the para-position (C4) and an aminomethyl group (-CH2-NH-) at the ortho-position (C2), where the nitrogen is bonded to a 2,4-dimethylphenyl group. The synthesis must address three primary challenges:
- Regioselective chlorination : Introducing chlorine at C4 without competing substitution at other positions.
- Aminomethyl group installation : Attaching the -CH2-NH- moiety with precise stereoelectronic control.
- Coupling to 2,4-dimethylphenyl : Ensuring selective bonding between the aminomethyl nitrogen and the aromatic ring.
These challenges are mitigated through catalyst selection, solvent effects, and stepwise functionalization strategies.
Chlorination Strategies for Phenolic Intermediates
Direct Chlorination of Phenol Derivatives
Chlorination of phenol precursors often employs Lewis acids (e.g., AlCl3, FeCl3) or sulfuryl chloride (SO2Cl2) to enhance electrophilic aromatic substitution. For example, in the synthesis of 2-chloro-4-methylphenol, AlCl3 and diphenyl sulfide catalysts achieve >90% selectivity for the ortho-chlorinated product. Adapting this to the target compound would require starting with 2-aminomethylphenol, but competing reactions at the amine group necessitate protective measures.
Protective Group Chemistry
To prevent unwanted side reactions during chlorination:
Aminomethylation via Mannich Reaction
The Mannich reaction is a cornerstone for introducing aminomethyl groups. In this three-component reaction, a phenol, formaldehyde, and a primary or secondary amine condense to form a β-amino alcohol derivative.
Reaction Optimization
For 4-chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol:
- Substrates : 4-Chlorophenol, formaldehyde (37% aqueous), and 2,4-dimethylaniline.
- Catalyst : HCl or BF3·Et2O (0.5–2 mol%).
- Conditions : Reflux in ethanol (80°C, 6–8 h).
- Yield : 65–75% after recrystallization (ethanol/water).
Mechanistic Insights
Reductive Amination Pathway
Reductive amination offers an alternative route, particularly when aldehyde intermediates are accessible.
Synthesis of 4-Chloro-2-hydroxybenzaldehyde
Condensation and Reduction
- Imine Formation : React 4-chloro-2-hydroxybenzaldehyde with 2,4-dimethylaniline in ethanol (glacial acetic acid catalyst, 25°C, 2 h).
- Reduction : Add NaBH4 (2 equiv) to reduce the imine to the secondary amine.
- Isolation : Extract with dichloromethane, dry over MgSO4, and purify via column chromatography (SiO2, hexane/ethyl acetate).
- Yield : 70–80%.
Nucleophilic Substitution Approaches
Chloromethylation Followed by Amine Coupling
- Chloromethylation : React 4-chlorophenol with chloromethyl methyl ether (MOMCl) and ZnCl2 to form 4-chloro-2-(chloromethyl)phenol.
- Amine Substitution : Treat with 2,4-dimethylaniline in DMF at 60°C (K2CO3 base, 12 h).
- Yield : 50–60% after recrystallization.
Limitations
- Competing elimination reactions reduce yield.
- Requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 65–75 | 95–98 | One-pot synthesis; scalable | Requires acidic conditions |
| Reductive Amination | 70–80 | 97–99 | High selectivity; mild conditions | Multi-step; aldehyde synthesis |
| Nucleophilic Substitution | 50–60 | 90–93 | Direct coupling | Low yield; sensitive intermediates |
Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
For bulk production, the Mannich reaction is preferred due to its simplicity and lower cost. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions . These complexes can exhibit unique photophysical properties and biological activities. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Crystal Structure and Hydrogen Bonding
- Key Insights :
- All analogs exhibit intramolecular O–H⋯N hydrogen bonds (2.60–2.65 Å), forming S(6) ring motifs that enhance stability .
- Planarity varies: Derivatives with ortho-substituents (e.g., 2,4-dimethylphenyl) show smaller dihedral angles (<3°), while bulky groups (e.g., cyclopentyl) increase torsion (33.18°) .
Reactivity and Environmental Behavior
- Key Insights: Chlorinated phenols with electron-withdrawing groups (e.g., –Cl, –CH2–) are susceptible to oxidation by manganese oxides, forming quinones or coupling products . Isotopically labeled analogs (e.g., deuterated versions) enable precise tracking in metabolic studies, revealing transformation pathways .
Biological Activity
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol, with the chemical formula C₁₅H₁₆ClNO, is a phenolic compound notable for its unique structural features, including a chloro group and a dimethylphenylamino substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in synthetic organic chemistry and medicinal applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A chloro substituent at the para position of the phenol ring.
- A dimethylphenylamino group that enhances its reactivity and biological interactions.
This specific substitution pattern contributes to its unique properties compared to other similar compounds, allowing for diverse applications in research and industry.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has demonstrated promising antibacterial properties. For instance, it showed a minimum inhibitory concentration (MIC) of 8 µg/mL against certain bacterial strains.
- Cytotoxicity : Studies have indicated that this compound can influence cellular processes, potentially leading to cytotoxic effects in specific cell lines. The exact mechanism remains under investigation but may involve interactions with cellular receptors or enzymes .
- Genotoxicity Testing : Recent evaluations suggest that while earlier studies indicated some genotoxic potential (positive results in older mouse micronucleus tests), more recent tests following OECD guidelines have shown negative results for mutagenicity in valid Ames tests. This indicates a need for caution in interpreting previous findings .
Case Studies
- Antibacterial Efficacy : A study evaluating various phenolic compounds found that this compound displayed significant antibacterial activity with a MIC of 8 µg/mL against Gram-positive bacteria. The zone of inhibition was measured at 17.0 ± 0.40 mm at a concentration of 200 µg/mL.
- Toxicological Assessment : An OECD screening test indicated that the compound does not cause reproductive effects in animal models. The no-observed-adverse-effect-level (NOAEL) was determined to be 200 mg/kg/day, suggesting a considerable safety margin for occupational exposure .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₅H₁₆ClNO | Chloro group, dimethyl substitution | Antibacterial, cytotoxic |
| 4-Chloro-3-methyl phenol | C₇H₇ClO | Methyl group at meta position | Moderate antibacterial |
| 5-Amino-4-chloro-o-cresol | C₇H₈ClN₂O | Different amino positioning | Lower antibacterial activity |
| 4-Chloro-2-amino phenol | C₆H₆ClN₃O | Simple amino substituent | Limited biological data |
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol?
The compound can be synthesized via a two-step methodology:
Condensation reaction : React (2,4-dimethylphenyl)amine with a substituted phenolic aldehyde/ketone (e.g., 5-chloro-2-hydroxybenzaldehyde) in methanol at room temperature for 48 hours to form an imine intermediate .
Reduction : Treat the intermediate with sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)-ethanol mixture to reduce the imine to the final amine product. Purification is typically achieved via silica-gel chromatography .
Key considerations : Reaction pH, solvent polarity, and stoichiometric ratios influence yield and purity.
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation:
- Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .
- Refinement : Employ SHELXL (for small-molecule refinement) or OLEX2 (for visualization and analysis) .
- Key parameters :
- Space group: Monoclinic (e.g., P2₁/n) .
- Intramolecular hydrogen bonds: O–H⋯N (2.647 Å) stabilize molecular conformation .
- Dihedral angles between aromatic rings: ~33°–34°, indicating moderate planarity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity and stability?
- Electronic effects : The electron-donating methyl groups on the 2,4-dimethylphenyl moiety enhance nucleophilicity at the amino group, facilitating condensation reactions . The chloro substituent on the phenol ring increases oxidative stability but may reduce solubility in polar solvents .
- Steric effects : Bulky substituents (e.g., cyclopentyl groups in analogous compounds) hinder intermolecular interactions, affecting crystallization behavior .
- Oxidative susceptibility : Phenolic -OH groups are prone to oxidation by manganese oxides (δ-MnO₂), forming coupling products or quinones. Reactivity correlates with substituent hydrophobicity and redox potentials .
Q. How can contradictions in crystallographic data or synthetic yields be resolved?
- Data discrepancies :
- Yield inconsistencies :
- Factors : Impurities in starting materials, incomplete reduction (NaBH₄ stoichiometry), or solvent polarity during crystallization .
- Optimization : Use high-purity reagents and optimize reaction time/temperature via design-of-experiments (DoE) approaches.
Q. What role do non-covalent interactions play in molecular packing and supramolecular assembly?
- Intramolecular interactions : O–H⋯N hydrogen bonds enforce a planar conformation, reducing torsional strain .
- Intermolecular interactions :
- Weak C–H⋯π interactions between aromatic rings drive 3D network formation .
- N–H⋯Cl hydrogen bonds create spiral chains along crystallographic axes, influencing mechanical and thermal properties .
- Methodological note : Analyze packing diagrams using Mercury or PLATON to identify π-stacking or van der Waals contacts .
Q. How can computational methods complement experimental studies of this compound?
- Density Functional Theory (DFT) : Predict optimized geometries, vibrational frequencies (IR/Raman), and electronic properties (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization or stability in aqueous environments .
- Docking studies : Explore potential biological activity by modeling interactions with enzyme active sites (e.g., oxidoreductases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
